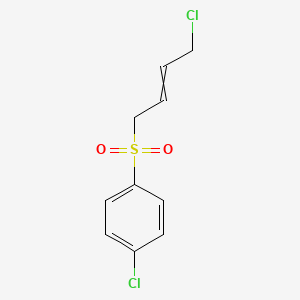
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene is an organic compound that belongs to the class of sulfonyl chlorides This compound is characterized by the presence of a benzene ring substituted with a chloro group and a sulfonyl group attached to a 4-chlorobut-2-ene chain
Méthodes De Préparation
The synthesis of 1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, which is then reacted with benzene sulfonyl chloride under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of thiol derivatives. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows the compound to modify the function of enzymes or proteins by forming stable sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites present in the target molecules.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene can be compared with other similar compounds, such as:
1,4-Dichlorobut-2-ene: This compound is an intermediate in the synthesis of chloroprene and has similar reactivity due to the presence of chloro groups.
4-Chlorobut-1-ene: This compound is structurally similar but lacks the sulfonyl chloride group, making it less reactive in certain applications.
Benzene, 1,1’-sulfonylbis[4-chloro-]: This compound has two benzene rings connected by a sulfonyl group and is used in the production of specialty chemicals.
The uniqueness of this compound lies in its combination of a reactive sulfonyl chloride group with a chloro-substituted butene chain, providing a versatile intermediate for various chemical reactions and applications.
Propriétés
Numéro CAS |
916902-18-6 |
|---|---|
Formule moléculaire |
C10H10Cl2O2S |
Poids moléculaire |
265.16 g/mol |
Nom IUPAC |
1-chloro-4-(4-chlorobut-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C10H10Cl2O2S/c11-7-1-2-8-15(13,14)10-5-3-9(12)4-6-10/h1-6H,7-8H2 |
Clé InChI |
XVAFGVTYBSNDLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CC=CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
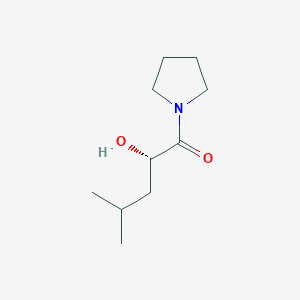

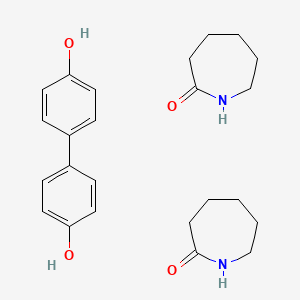
amino}oxidanide](/img/structure/B12614371.png)
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

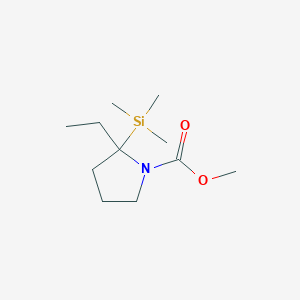
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
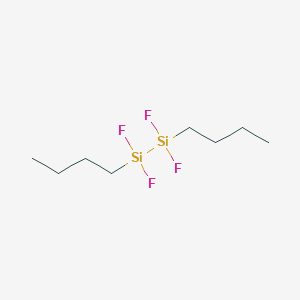
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
